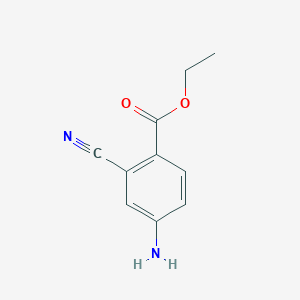

Ethyl 4-amino-2-cyanobenzoate

Description

Contextualization within the Field of Multifunctional Aromatic Esters

Aromatic esters are a class of organic compounds known for their utility in diverse applications, from pharmaceuticals to materials science. acs.orgchemicalbook.com Multifunctional aromatic esters, like Ethyl 4-amino-2-cyanobenzoate, contain additional functional groups that enhance their chemical reactivity and versatility. nih.gov These esters can undergo a variety of chemical reactions, including nucleophilic substitution, condensation reactions, and cross-coupling reactions, making them powerful tools for synthetic chemists. acs.orgresearchgate.net The strategic placement of the amino and cyano groups on the benzene (B151609) ring of this compound influences its electronic properties and reactivity, allowing for selective chemical modifications.

Significance as a Building Block in Complex Organic Synthesis

The true value of this compound lies in its role as a versatile building block. Organic chemists utilize such foundational molecules to construct more intricate molecular architectures. The amino group can be readily transformed into a variety of other functional groups, while the cyano group can participate in cycloaddition reactions or be hydrolyzed to a carboxylic acid. The ethyl ester itself can be hydrolyzed or transesterified. This trifunctional nature allows for a stepwise and controlled approach to the synthesis of complex target molecules, including heterocyclic compounds and pharmaceutical intermediates.

Overview of Research Domains and Foundational Principles

Research involving this compound and related compounds spans several domains. In medicinal chemistry, it serves as a scaffold for the development of new therapeutic agents. cymitquimica.com The structural motifs derived from this compound are often found in biologically active molecules. In materials science, the incorporation of such multifunctional building blocks can lead to the creation of polymers and other materials with tailored properties. The foundational principles guiding its use are rooted in the well-established reactivity patterns of its constituent functional groups, allowing chemists to design synthetic routes with a high degree of predictability.

Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| This compound | 350228-71-6 | C10H10N2O2 | 190.20 | Not available | Not available |

| Ethyl 4-cyanobenzoate | 7153-22-2 | C10H9NO2 | 175.18 | 52-54 | 140 (at 11 mmHg) |

| Ethyl 4-aminobenzoate (B8803810) | 94-09-7 | C9H11NO2 | 165.19 | 88-92 | 172 (at 14 mmHg) |

| Ethyl 4-amino-2-chloro-5-cyanobenzoate | 1929604-28-3 | C10H9ClN2O2 | 224.64 | Not available | Not available |

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O2 |

|---|---|

Molecular Weight |

190.20 g/mol |

IUPAC Name |

ethyl 4-amino-2-cyanobenzoate |

InChI |

InChI=1S/C10H10N2O2/c1-2-14-10(13)9-4-3-8(12)5-7(9)6-11/h3-5H,2,12H2,1H3 |

InChI Key |

SQPHRBYADHMTAW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)N)C#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Process Innovations

Established Reaction Pathways for Compound Generation

Traditional synthetic routes to Ethyl 4-amino-2-cyanobenzoate and related compounds rely on robust and well-documented chemical reactions. These pathways often involve the transformation of functional groups on a pre-existing benzene (B151609) ring.

A primary and widely employed strategy for introducing the C-4 amino group is through the reduction of a corresponding nitro-substituted precursor, such as ethyl 4-nitro-2-cyanobenzoate. The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis. beilstein-journals.orgwikipedia.org This approach is advantageous as aromatic nitration is often a straightforward initial step.

A variety of reducing agents and conditions have been proven effective for this transformation. Classical methods, which remain relevant, include the use of metals in acidic media, such as tin (Sn) in the presence of alcoholic hydrochloric acid or iron (Fe) with water and a small amount of acid. orgsyn.org Another established method involves the use of indium metal in the presence of ammonium (B1175870) chloride in an aqueous ethanol (B145695) solution, which provides a high-yield conversion of ethyl 4-nitrobenzoate (B1230335) to ethyl 4-aminobenzoate (B8803810). orgsyn.org The general mechanism involves the stepwise reduction of the nitro group (-NO₂) to a nitroso (-NO), then to a hydroxylamino (-NHOH), and finally to the amino group (-NH₂). researchgate.net

The choice of reducing system can be tailored based on substrate tolerance, cost, and desired yield. For instance, the reduction of ethyl 3-aryl-2-nitroacrylates has been accomplished using sodium borohydride (B1222165) (NaBH₄) followed by zinc (Zn) and hydrochloric acid (HCl) to produce α-amino esters. nih.gov

Table 1: Comparison of Selected Reductive Amination Methods for Nitroarenes This table presents data for the reduction of various nitroarenes, illustrating the efficacy of different established methods.

| Precursor Example | Reducing System | Solvent | Conditions | Yield | Reference |

| Ethyl 4-nitrobenzoate | Indium / NH₄Cl | Aqueous Ethanol | Reflux, 2.5 hr | 90% | orgsyn.org |

| Ethyl p-nitrobenzoate | Tin / Alcoholic HCl | Alcohol | Not specified | Good | orgsyn.org |

| 4-Nitrobenzophenone | Trichlorosilane | Not specified | Continuous-flow | >98% | beilstein-journals.org |

| Ethyl 3-aryl-2-nitroacrylates | 1. NaBH₄ 2. Zn / HCl | Not specified | Not specified | Moderate | nih.gov |

Cross-Coupling Approaches in Aryl Cyanobenzoate Synthesis

Transition-metal-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, providing versatile pathways to complex aromatic structures like this compound. These methods allow for the modular construction of the target molecule from simpler building blocks.

The Suzuki-Miyaura coupling, which typically involves the reaction of an organoboron compound with an organohalide catalyzed by a palladium complex, is a prominent example. beilstein-journals.org This reaction could be envisioned for the synthesis of the aryl cyanobenzoate skeleton by coupling a boronic acid derivative with an appropriately halogenated aniline (B41778) or cyanobenzoate precursor. For instance, a palladium-mediated Suzuki-Miyaura reaction has been successfully used to couple a DL-4-boronophenylalanine derivative with aromatic diiodo or dibromo compounds. nih.gov

Other notable cross-coupling reactions include:

Kumada Coupling: This reaction utilizes a Grignard reagent and an organohalide, often catalyzed by nickel or palladium. Iron-catalyzed Kumada cross-coupling has been reported for aryl chlorobenzoates, demonstrating the potential for using more sustainable metal catalysts. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a key method for forming C-N bonds and could be used to introduce the amino group onto an aryl halide or triflate precursor.

Cyanation Reactions: The introduction of the cyano group can also be achieved via cross-coupling. A palladium-catalyzed method for the cyanation of aryl chlorides and triflates using sodium cyanate (B1221674) has been developed. mit.edu

These reactions offer high functional group tolerance and allow for the strategic construction of the target molecule by forming key bonds at various stages of the synthesis.

Emerging Green Chemistry Techniques for Sustainable Synthesis

In line with the principles of green chemistry, modern synthetic efforts aim to reduce waste, minimize energy consumption, and use less hazardous materials. beilstein-journals.org These principles are being actively applied to the synthesis of this compound and its analogues.

Catalytic hydrogenation is a cleaner alternative to stoichiometric metal-acid reductions for converting nitroarenes to anilines. This process typically uses hydrogen gas (H₂) in the presence of a heterogeneous catalyst, such as platinum, palladium, or nickel. wikipedia.org The catalytic reduction of ethyl p-nitrobenzoate using a platinum oxide catalyst is a highly convenient and efficient laboratory procedure, proceeding to completion in minutes with near-quantitative yields. orgsyn.org A method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid utilizes a 5% Pd/C catalyst under low temperature and pressure, highlighting a safe and environmentally friendly process. google.com

Transfer hydrogenation offers an alternative that avoids the need for high-pressure hydrogen gas. In this technique, a hydrogen donor molecule, such as formic acid, ammonium formate, or isopropanol, is used to provide the hydrogen in situ. organic-chemistry.org A well-defined iron-based catalyst system has been shown to effectively reduce a broad range of nitroarenes to anilines using formic acid as the reducing agent under mild, base-free conditions. organic-chemistry.org Similarly, a system of NaBH₄ with catalytic amounts of Ni₂B in water provides a rapid and green method for reducing aromatic nitro compounds. researchgate.net

Table 2: Green Catalytic Reduction Methods for Nitroarenes This table showcases data for various green hydrogenation techniques, emphasizing improved conditions and sustainability.

| Precursor Example | Catalytic System | Hydrogen Source | Solvent | Conditions | Yield | Reference |

| Ethyl p-nitrobenzoate | Platinum oxide | H₂ gas | 95% Ethanol | Room Temp. | 91-100% | orgsyn.org |

| 4-Nitrobenzoic acid | 5% Pd/C | H₂ gas | Water | 60-70°C, 1-2 MPa | >95% | google.com |

| Various Nitroarenes | Iron-based catalyst | Formic acid | Not specified | Mild | Good to Excellent | organic-chemistry.org |

| Various Nitroarenes | NaBH₄ / Ni₂B | NaBH₄ | Water | Room Temp. or 75-80°C | High to Excellent | researchgate.net |

Microwave-Assisted and Ultrasound-Mediated Synthesis

The use of alternative energy sources like microwaves and ultrasound can dramatically accelerate reaction rates, improve yields, and reduce the need for harsh solvents, aligning with green chemistry goals. lew.ro

Microwave-assisted synthesis utilizes microwave radiation to heat polar molecules and solvents rapidly and efficiently. scispace.com This technique has been successfully applied to the synthesis of ethyl 4-nitrobenzoate, a key precursor, from 4-nitrobenzoic acid and ethanol. scirp.org Compared to conventional heating, microwave irradiation significantly shortens reaction times and can improve product yield. arkat-usa.orgnih.gov For example, the synthesis of benzocaine (B179285) (ethyl 4-aminobenzoate) was achieved in just 25 minutes using microwave irradiation, a significant reduction from conventional methods. indexcopernicus.com

Ultrasound-mediated synthesis (Sonochemistry) employs the energy of acoustic cavitation to enhance chemical reactivity. nih.govnih.gov The formation, growth, and collapse of bubbles in the reaction medium create localized hot spots with extreme temperatures and pressures, accelerating mass transfer and reaction rates. This method has also been effectively used in the synthesis of ethyl 4-nitrobenzoate, demonstrating its utility as a simple and environmentally friendly technique. scirp.org

Table 3: Comparison of Conventional vs. Energy-Assisted Synthesis of Ethyl 4-nitrobenzoate This table directly compares conventional heating with microwave and ultrasound methods for the synthesis of a key precursor.

| Method | Catalyst | Reaction Time | 4-NBA Conversion | Ester Yield | Reference |

| Conventional Heating | H-HEU-M Zeolite | 6 hours | 59% | 55% | scirp.org |

| Microwave Irradiation | H-HEU-M Zeolite | 2 hours | 70% | 67% | scirp.org |

| Ultrasound Irradiation | H-HEU-M Zeolite | 2 hours | 70% | 67% | scirp.org |

Solid-Phase Synthesis Applications

Solid-phase synthesis, originally developed for peptide synthesis, offers significant advantages for creating libraries of small molecules and simplifies product purification. researchgate.net In this approach, the starting material is covalently attached to an insoluble polymer support (resin), and subsequent reactions are carried out. Excess reagents and byproducts are simply washed away, and the final product is cleaved from the support in a pure form.

This methodology is applicable to the synthesis of substituted benzoates. For example, 4-fluoro-3-nitrobenzoic acid has been tethered to a solid support, followed by nucleophilic aromatic substitution and subsequent reduction of the aryl nitro group using tin(II) chloride (SnCl₂). nih.gov This demonstrates that the key chemical transformations required for the synthesis of this compound can be performed on a solid support. This technique is particularly valuable for combinatorial chemistry approaches aimed at discovering new derivatives with specific properties. aston.ac.uk

Catalysis in the Synthesis of this compound and its Derivatives

The synthesis of polysubstituted aromatic compounds such as this compound relies on precise and efficient catalytic methods to install functional groups at specific positions. Modern synthetic strategies increasingly employ transition metal catalysis to achieve high yields and selectivity under mild conditions. Key methodologies applicable to the synthesis of this compound and its derivatives include palladium-catalyzed cross-coupling reactions, indium-mediated reductions, and related transformations catalyzed by gold nanoparticles.

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of carbon-carbon and carbon-nitrogen bonds. For a target molecule like this compound, palladium-catalyzed reactions are crucial for introducing the cyano group onto the aromatic ring. The palladium-catalyzed cyanation of aryl halides and triflates is a well-established and highly versatile method for preparing benzonitriles. rsc.orgresearchgate.net

The general catalytic cycle for such a transformation typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a cyanide source, and concluding with reductive elimination to yield the aryl nitrile and regenerate the Pd(0) catalyst. researchgate.net A significant challenge in these reactions is the potential for the cyanide ion to poison the palladium catalyst. researchgate.net Consequently, much research has focused on developing robust catalyst systems, including the use of specific ligands and cyanide sources that mitigate this issue. researchgate.netacs.org

Commonly used cyanide sources include potassium ferrocyanide (K₄[Fe(CN)₆]), zinc cyanide (Zn(CN)₂), and copper(I) cyanide (CuCN). sci-hub.ruresearchgate.net Potassium ferrocyanide is particularly favored due to its lower toxicity. organic-chemistry.org The choice of palladium precursor and ligand is critical for reaction efficiency. Precatalysts like palladacycles have been shown to be highly effective, generating the active catalytic species in situ. nih.gov

A plausible synthetic route to this compound using this methodology would involve the cyanation of an Ethyl 4-amino-2-halobenzoate precursor. Alternatively, the amino group could be introduced via palladium-catalyzed amination of an Ethyl 2-cyano-4-halobenzoate intermediate.

Research on the palladium-catalyzed cyanation of structurally similar compounds, such as ethyl 4-chlorobenzoate (B1228818), demonstrates the effectiveness of these systems. Optimization studies have identified highly efficient conditions, as detailed in the table below.

Table 1: Comparison of Palladium Sources for the Cyanation of Ethyl 4-chlorobenzoate Reaction conditions: ethyl 4-chlorobenzoate (1 mmol), K₄[Fe(CN)₆]·3H₂O (0.5 equiv), [Pd] (0.2 mol %), Ligand L1 (Pd/L 1:2), KOAc (0.125 equiv), dioxane (2.5 mL), H₂O (2.5 mL).

| Palladium Source | Ligand | Yield (%) |

| Pd(OAc)₂ | L1 | 18 |

| [(allyl)PdCl]₂ | L1 | 25 |

| Pd₂dba₃ | L1 | 45 |

| Pd₂dba₃ (preincubated) | L1 | 65 |

| P1 (Palladacycle) | L1 | 97 |

| Data sourced from Anderson, K. W., et al. (2014). nih.gov |

Beyond direct cyanation, palladium catalysis is also instrumental in synthesizing related heterocyclic derivatives. For instance, a palladium- and copper-assisted system has been developed for the intramolecular C-S bond formation to create a variety of 2-cyanobenzothiazoles from N-arylcyanothioformamides. mdpi.comnih.gov

Indium metal has emerged as a valuable reagent in organic synthesis, particularly for its ability to mediate reactions in aqueous media, aligning with the principles of green chemistry. orgsyn.org A key application relevant to the synthesis of this compound is the chemoselective reduction of aromatic nitro compounds to their corresponding anilines.

The synthesis of aromatic amines is a fundamental transformation, and the indium/ammonium chloride (In/NH₄Cl) system provides a mild and efficient method for this conversion. researchgate.net This approach is highly tolerant of other functional groups, making it suitable for complex molecules. orgsyn.org For example, the procedure has been successfully applied to the reduction of ethyl 4-nitrobenzoate to produce ethyl 4-aminobenzoate in high yield. orgsyn.org

Reaction Scheme: Indium-Mediated Reduction of Ethyl 4-nitrobenzoate A suspension of ethyl 4-nitrobenzoate in ethanol and an aqueous solution of ammonium chloride is treated with indium powder. The mixture is heated at reflux, resulting in the selective reduction of the nitro group.

This methodology could be directly applied to a precursor such as Ethyl 2-cyano-4-nitrobenzoate . The indium-mediated reduction would selectively transform the nitro group into the required amino group, leaving the cyano and ester functionalities intact, thereby affording the final target compound, this compound. The chemoselectivity of this method is a significant advantage over other reducing agents that might affect the cyano or ester groups. orgsyn.org

While not a direct synthesis of this compound, the study of gold nanoparticle (AuNP) catalysis in related reactions provides insight into alternative activation modes for functional groups present in the target molecule and its precursors. Specifically, supported gold nanoparticles have been shown to be effective catalysts for the aminolysis of aryl esters with inert tertiary amines to form tertiary amides.

This transformation involves the challenging activation of both C–O bonds in the ester and C–N bonds in the tertiary amine. Comparative studies have shown that while palladium acetate (B1210297) (Pd(OAc)₂) is effective at high temperatures, supported gold nanoparticles can catalyze the reaction efficiently at room temperature, highlighting an energy-efficient advantage. The presence of electron-withdrawing groups, such as a cyano group on the benzoyl moiety of the aryl ester, was found to increase the reaction yield. This suggests that substrates like Ethyl 4-cyano-benzoate or related cyanated esters would be highly reactive under these conditions.

The superior performance of AuNPs at lower temperatures is attributed to the high density of low-coordinated atoms on the nanoparticle surface, which act as active sites. This demonstrates the potential of gold nanocatalysis in promoting reactions involving ester functionalities under mild, green conditions.

Optimization Studies for Reaction Efficiency and Yield Enhancement

The economic viability and practicality of a synthetic route hinge on the optimization of reaction conditions to maximize efficiency and yield. For the synthesis of this compound and its derivatives, optimization efforts would focus on key steps such as the introduction of the cyano group via palladium catalysis or the reduction of a nitro precursor.

In the context of palladium-catalyzed cyanation, extensive studies have been performed to identify the optimal combination of catalyst, ligand, base, and solvent. As an example, the cyanation of ethyl 4-chlorobenzoate was systematically optimized. The study revealed that a weaker base, potassium acetate (KOAc), provided superior results compared to stronger carbonate bases, which led to decomposition. The choice of the palladium source was also critical, with a palladacycle precatalyst (P1) dramatically outperforming common sources like Pd(OAc)₂ and Pd₂dba₃, leading to a near-quantitative yield of 97%. nih.gov

Table 2: Optimization of Base and Temperature for the Cyanation of Ethyl 4-chlorobenzoate Reaction conditions: ethyl 4-chlorobenzoate (1 mmol), K₄[Fe(CN)₆]·3H₂O (0.5 equiv), P1 (0.2 mol %), L1 (0.2 mol %), base (0.125 equiv), 1 hr.

| Base | Temperature (°C) | Yield (%) |

| K₂CO₃ | 100 | 70 |

| Na₂CO₃ | 100 | 75 |

| K₃PO₄ | 100 | 80 |

| KOAc | 100 | 97 |

| KOAc | 80 | 75 |

| KOAc | 60 | 45 |

| Data sourced from Anderson, K. W., et al. (2014). nih.gov |

Similarly, for the indium-mediated reduction of a nitro group, the reaction parameters have been refined to achieve high yields. The synthesis of ethyl 4-aminobenzoate from its nitro precursor was accomplished in a 90% yield by using 4 equivalents of indium powder and 10 equivalents of ammonium chloride in an ethanol/water solvent system with a reaction time of 2.5 hours at reflux. orgsyn.org

Another critical transformation in the synthesis of aromatic nitriles is the Sandmeyer reaction, which converts an aryl amine, via a diazonium salt, into an aryl nitrile using a copper(I) cyanide catalyst. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org Optimization of this classical reaction has also been a subject of study. Modern protocols, including electrochemical strategies, have been developed to improve yields and safety. It has been observed that aryl amines bearing electron-withdrawing groups often provide higher yields in these transformations. rsc.org For instance, the bromination of 4-cyanoaniline via an electrochemical one-pot protocol achieved an 83% yield, demonstrating that high efficiency can be obtained through careful process optimization. rsc.org

Elucidation of Reactivity Profiles and Mechanistic Pathways

Transformations Involving the Aromatic Amino Group

The aromatic amino group in Ethyl 4-amino-2-cyanobenzoate is a key site for a variety of chemical transformations, including nucleophilic reactions, diazotization, condensation reactions, and protonation.

Nucleophilic Reactions and Aminolysis

The amino group of this compound can act as a nucleophile, participating in reactions such as acylation. For instance, the reaction with acylating agents can lead to the formation of N-acylaminoacyl derivatives. This process often involves the formation of a mixed anhydride (B1165640) of an N-acylamino acid which then reacts with the aminobenzoate. google.com The reaction can be catalyzed by strong inorganic or organic acids. google.com

Aminolysis, another key reaction, involves the displacement of the ethoxy group of the ester by an amine. However, a more common reaction involving an external amine is the conversion of the ester to the corresponding hydrazide. For example, reacting this compound with hydrazine (B178648) hydrate (B1144303) results in the formation of 4-aminobenzohydrazide. orientjchem.org This transformation is typically carried out by refluxing the starting material with hydrazine hydrate in a solvent like absolute ethanol (B145695). orientjchem.org

Diazotization and Subsequent Sandmeyer-Type Cyanations

The primary aromatic amino group of this compound can be converted into a diazonium salt through a process called diazotization. This reaction is typically carried out by treating the amine with nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0-5 °C). ajchem-a.comquestjournals.orgresearchgate.net

The resulting diazonium salt is a versatile intermediate that can undergo a variety of nucleophilic substitution reactions. One of the most significant of these is the Sandmeyer reaction, which allows for the replacement of the diazonium group with various substituents. wikipedia.orgorganic-chemistry.org In the context of cyanation, the diazonium salt is treated with a copper(I) cyanide salt to introduce a cyano group onto the aromatic ring. wikipedia.orgscirp.orgscirp.org This reaction proceeds through a radical-nucleophilic aromatic substitution mechanism, initiated by a one-electron transfer from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and the loss of nitrogen gas. wikipedia.org The Sandmeyer cyanation provides a powerful method for the synthesis of cyanobenzoic acid derivatives. scirp.orgscirp.orggoogle.com

The following table summarizes the key steps and reagents involved in the diazotization and Sandmeyer cyanation of an aminobenzoic acid derivative.

| Step | Reaction | Reagents | Temperature |

| 1 | Diazotization | Sodium nitrite, Hydrochloric acid | 0-5 °C |

| 2 | Sandmeyer Cyanation | Copper(I) cyanide | Room Temperature to 55 °C |

Condensation Reactions for Schiff Base and Imide Formation

The amino group of this compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). connectjournals.comijiet.comamazonaws.com This reaction typically involves a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond of the imine. ijiet.com The reaction is often catalyzed by acids or bases and may require heating. connectjournals.com For example, new Schiff bases can be synthesized from ethyl 2-aminobenzoate (B8764639) and various substituted aromatic aldehydes in the presence of methanesulfonic acid in ethanol at room temperature. amazonaws.com

Furthermore, derivatives of this compound can be used to synthesize cyclic imides. For instance, after converting the initial compound to a 1,3,4-oxadiazole (B1194373) derivative, cyclic imides can be formed by the thermal fusion of this intermediate with acid anhydrides. orientjchem.org

Protonation Dynamics and Salt Formation Mechanisms

The basic amino group of this compound can be protonated by acids to form ammonium (B1175870) salts. For example, the reaction with hydrochloric acid results in the formation of the corresponding amine hydrochloride salt. quora.com This salt formation significantly increases the water solubility of the compound compared to the free base. quora.com The protonation equilibrium is dependent on the pH of the solution. The dissociation constants (pKa) of related aminobenzoic acids can be determined spectrophotometrically by analyzing the changes in absorbance at different pH values. ajchem-a.com

Reactivity at the Cyano Functionality

The cyano group of this compound is also a site of significant reactivity, particularly in the formation of heterocyclic systems.

Cyclization Reactions Leading to Heterocyclic Frameworks

The cyano group is a versatile precursor for the synthesis of various nitrogen-containing heterocycles. Through intramolecular or intermolecular cyclization reactions, the cyano group can participate in the formation of rings such as pyrazoles, isoxazoles, and pyridazines. researchgate.net For instance, the reaction of a related aminobenzoate derivative with sodium azide (B81097) and triethylorthoformate in glacial acetic acid leads to the formation of a tetrazole ring. connectjournals.comresearchgate.net

Condensation reactions involving the cyano group are also common. For example, the condensation of 3-oxo-2-arylhydrazonopropanals with ethyl cyanoacetate (B8463686) in the presence of ammonium acetate (B1210297) can lead to the formation of substituted nicotinates. mdpi.com These reactions often proceed through a series of steps including initial condensation, cyclization, and rearrangement. mdpi.com The specific products formed can be influenced by the reaction conditions. mdpi.com

Nitrile Reduction and Hydrolysis

The cyano group in this compound is a versatile functional handle that can undergo both reduction and hydrolysis to yield valuable synthetic intermediates.

Nitrile Reduction: The reduction of the nitrile functionality provides a direct route to the corresponding primary amine, Ethyl 4-amino-2-(aminomethyl)benzoate. This transformation is typically achieved through catalytic hydrogenation, a widely employed and efficient method for nitrile reduction. wikipedia.org Various catalyst systems can be employed, with Raney nickel, palladium on carbon (Pd/C), and platinum oxide being common choices. wikipedia.orgthieme-connect.de The reaction is carried out under a hydrogen atmosphere, and the choice of catalyst, solvent, and reaction conditions (temperature and pressure) can influence the efficiency and selectivity of the reduction. thieme-connect.de

Alternatively, stoichiometric reducing agents can be utilized. wikipedia.org Reagents like lithium aluminum hydride (LiAlH₄) are powerful enough to reduce nitriles to primary amines. semanticscholar.org However, these reagents are less chemoselective and may also reduce the ester group. Milder reducing agents, such as sodium borohydride (B1222165) in the presence of a catalyst or diisopropylaminoborane, can offer better selectivity. semanticscholar.orgorganic-chemistry.orgorganic-chemistry.org

Interactive Data Table: Reagents for Nitrile Reduction

| Reagent/Catalyst | Conditions | Product |

| H₂ / Raney Ni | Ethanol, RT to 80°C | Ethyl 4-amino-2-(aminomethyl)benzoate |

| H₂ / Pd/C | Methanol, RT | Ethyl 4-amino-2-(aminomethyl)benzoate |

| LiAlH₄ | THF, reflux | Ethyl 4-amino-2-(aminomethyl)benzoate (potential ester reduction) |

| NaBH₄ / CoCl₂ | Methanol, RT | Ethyl 4-amino-2-(aminomethyl)benzoate |

Nitrile Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid, yielding 4-amino-2-carboxy-benzoic acid ethyl ester. This reaction can be performed under either acidic or basic conditions. chemistrysteps.comlibretexts.org

Acid-catalyzed hydrolysis involves heating the nitrile with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. commonorganicchemistry.comchemguide.co.uk The reaction proceeds through the formation of an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. libretexts.org

Base-catalyzed hydrolysis is typically carried out by refluxing the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521) or potassium hydroxide. commonorganicchemistry.comchemguide.co.uk This process initially forms the carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid. chemistrysteps.com The choice between acidic and basic hydrolysis may depend on the compatibility of the other functional groups in the molecule with the reaction conditions.

Interactive Data Table: Conditions for Nitrile Hydrolysis

| Conditions | Intermediate | Final Product (after workup) |

| aq. HCl, heat | Amide | 4-Amino-2-carboxy-benzoic acid ethyl ester |

| aq. NaOH, heat | Carboxylate salt | 4-Amino-2-carboxy-benzoic acid ethyl ester |

Ester Group Reactivity and Derivatization

The ethyl ester group of this compound is susceptible to nucleophilic acyl substitution, allowing for its conversion into other esters or hydrolysis to the corresponding carboxylic acid.

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. ucla.edu This reaction is typically catalyzed by either an acid or a base. libretexts.org In an acid-catalyzed transesterification, the ester is treated with an excess of a different alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. ucla.eduyoutube.com The reaction is an equilibrium process, and using a large excess of the new alcohol drives the equilibrium towards the desired product. ucla.edu

Base-catalyzed transesterification is also possible using an alkoxide that corresponds to the desired alcohol. ucla.edu This method is generally faster than the acid-catalyzed process but is not suitable for substrates with base-sensitive functional groups.

The ester group can be hydrolyzed to the corresponding carboxylic acid, 4-amino-2-cyanobenzoic acid. Similar to nitrile hydrolysis, this can be achieved under acidic or basic conditions. wikipedia.orglumenlearning.com

Acid-catalyzed ester hydrolysis is the reverse of Fischer esterification. wikipedia.org The ester is heated with an excess of water in the presence of an acid catalyst. libretexts.orgchemguide.co.ukchemguide.co.uk This reaction is reversible, and a large excess of water is used to drive the equilibrium towards the formation of the carboxylic acid and ethanol. chemguide.co.uk

Alkaline hydrolysis, also known as saponification, is an irreversible process that goes to completion. wikipedia.orglumenlearning.com The ester is treated with a stoichiometric amount of a strong base, such as sodium hydroxide, to produce the carboxylate salt and ethanol. libretexts.org Subsequent acidification of the reaction mixture yields the free carboxylic acid. lumenlearning.com

Interactive Data Table: Conditions for Ester Hydrolysis

| Conditions | Product (after workup) |

| aq. H₂SO₄, heat | 4-Amino-2-cyanobenzoic acid |

| aq. NaOH, heat; then H₃O⁺ | 4-Amino-2-cyanobenzoic acid |

Investigations into Aromatic Ring Functionalization

The aromatic ring of this compound is substituted with two functional groups that have opposing electronic effects, which significantly influences the regioselectivity of further aromatic substitution reactions.

The amino (-NH₂) group is a powerful activating group and an ortho-, para-director for electrophilic aromatic substitution. libretexts.orgrsc.orgsavemyexams.com This is due to the ability of the nitrogen's lone pair of electrons to donate electron density into the benzene (B151609) ring through resonance, stabilizing the arenium ion intermediate formed during the attack of an electrophile. rsc.org This increased electron density is most pronounced at the ortho and para positions relative to the amino group. savemyexams.com

Conversely, the cyano (-CN) group is a deactivating group and a meta-director for electrophilic aromatic substitution. quora.comyoutube.com The cyano group withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic and therefore less reactive towards electrophiles. youtube.com The deactivating effect is strongest at the ortho and para positions, making the meta position the least deactivated and thus the preferred site of electrophilic attack.

In this compound, the powerful activating and ortho-, para-directing effect of the amino group at position 4 dominates over the deactivating and meta-directing effect of the cyano group at position 2. makingmolecules.comwikipedia.org Therefore, incoming electrophiles will be directed to the positions that are ortho and para to the amino group. The para position is already occupied by the cyano group. The positions ortho to the amino group are positions 3 and 5. Position 3 is also meta to the cyano group, while position 5 is ortho to the cyano group. The strong activating effect of the amino group will direct electrophiles preferentially to positions 3 and 5.

For nucleophilic aromatic substitution (SNAr), the presence of a strong electron-withdrawing group, such as a cyano or nitro group, is typically required to activate the ring towards nucleophilic attack. wikipedia.orglibretexts.org These reactions are favored when the electron-withdrawing group is positioned ortho or para to a good leaving group (like a halogen). libretexts.org In the case of this compound, the cyano group does activate the ring for potential nucleophilic attack, particularly at the positions ortho and para to it. rsc.org However, without a suitable leaving group on the ring, SNAr reactions are unlikely to occur.

Strategic Applications As a Versatile Synthon in Advanced Organic Chemistry

Precursor for the Synthesis of Diverse Heterocyclic Compounds

The strategic placement of reactive functional groups in Ethyl 4-amino-2-cyanobenzoate makes it an ideal starting material for the synthesis of various heterocyclic systems. The amino and cyano groups can participate in a variety of cyclization reactions, leading to the formation of rings containing nitrogen, oxygen, and other heteroatoms.

Synthesis of Oxazoles and Oxadiazoles (B1248032)

While direct synthesis of oxazoles and oxadiazoles from this compound is not extensively documented in readily available literature, the chemical functionalities present in the molecule suggest plausible synthetic routes. The synthesis of oxazole (B20620) rings often involves the reaction of a precursor bearing an α-amino ketone or a related functional group with a source of the remaining ring atoms. Similarly, 1,3,4-oxadiazoles can be synthesized from the cyclization of diacylhydrazines, and 1,2,4-oxadiazoles are commonly formed from the reaction of amidoximes with acylating agents. mdpi.comnih.govjchemrev.comnih.gov The amino and cyano groups of this compound could potentially be transformed into the necessary functionalities to participate in these cyclization reactions. For instance, the cyano group in related 2-aminobenzonitriles can be a key functional group in forming such heterocyclic systems. researchgate.net

Synthesis of Pyrazoles and Triazoles

The synthesis of pyrazole (B372694) and triazole derivatives from this compound and its analogues is more established. The presence of the amino and cyano groups allows for the construction of these nitrogen-containing heterocycles through various condensation and cyclization reactions.

Pyrazoles are commonly synthesized through the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. nih.gov In the context of this compound, the cyano and amino groups can be chemically manipulated to form the necessary precursors for pyrazole synthesis. For instance, related arylhydrazononitriles serve as precursors for the synthesis of 4-amino-5-cyano-pyrazoles. researchgate.net

Triazoles, both 1,2,3- and 1,2,4-isomers, are another important class of heterocycles accessible from precursors with functionalities similar to this compound. The synthesis of 1,2,4-triazoles can be achieved through the cyclization of various intermediates derived from nitriles. nih.gov For example, the reaction of nitriles with hydroxylamine (B1172632) can lead to amidoximes, which are key intermediates in the synthesis of 1,2,4-triazoles. nih.gov

| Heterocycle | General Synthetic Approach | Potential Role of this compound |

| Pyrazoles | Condensation of 1,3-dicarbonyl compounds with hydrazines. | The cyano and amino groups can be modified to generate the required dicarbonyl or hydrazine-like functionalities. |

| Triazoles | Cyclization of amidoximes or other nitrile-derived intermediates. | The cyano group can be converted to an amidoxime, a key precursor for 1,2,4-triazole (B32235) synthesis. |

Development of Other Nitrogen-Containing Ring Systems

This compound is a valuable precursor for a variety of other nitrogen-containing ring systems, most notably quinazolines and benzodiazepines.

Quinazolines: The reaction of 2-aminobenzonitriles with various reagents is a well-established method for the synthesis of quinazoline (B50416) derivatives. nih.gov The amino and cyano groups of this compound can directly participate in cyclization reactions to form the quinazoline core. For example, condensation with a suitable one-carbon unit can lead to the formation of the pyrimidine (B1678525) ring fused to the existing benzene (B151609) ring.

Benzodiazepines: The synthesis of 1,4-benzodiazepines, a class of compounds with significant pharmaceutical applications, can also be approached using precursors derived from this compound. The general strategy involves the reaction of a 2-aminobenzophenone (B122507) or a related derivative with an amino acid. The functionalities in this compound can be modified to generate the necessary 2-aminobenzoyl moiety for the synthesis of these seven-membered heterocyclic systems. researchgate.netmdpi.com

Utility in the Creation of Coordination Compounds and Ligands

The nitrogen and oxygen atoms present in this compound and its derivatives make them excellent candidates for use as ligands in coordination chemistry. The ability to form stable complexes with a variety of metal ions opens up possibilities for the development of new catalysts, materials, and therapeutic agents.

Ligand Design for Metal Complexation

The amino group and the ester functionality of this compound can act as coordination sites for metal ions. Furthermore, the cyano group can either coordinate directly to a metal or be chemically modified to introduce other coordinating groups. This versatility allows for the design of a wide range of ligands with tailored electronic and steric properties.

A study on a ligand derived from Ethyl 4-aminobenzoate (B8803810) demonstrated its ability to form mononuclear complexes with Co(II), Ni(II), and Cu(II). jmchemsci.com The resulting complexes exhibited different geometries, with the Ni(II) complex being tetrahedral and the Co(II) and Cu(II) complexes adopting an octahedral geometry. jmchemsci.com This highlights the potential of aminobenzoate derivatives to act as versatile ligands in the formation of coordination compounds with diverse structural features.

| Metal Ion | Resulting Complex Geometry | Reference |

| Ni(II) | Tetrahedral | jmchemsci.com |

| Co(II) | Octahedral | jmchemsci.com |

| Cu(II) | Octahedral | jmchemsci.com |

Synthesis of Organometallic Intermediates

The coordination complexes formed from ligands derived from this compound can serve as important organometallic intermediates. These intermediates can then be utilized in a variety of catalytic processes, including cross-coupling reactions, hydrogenations, and oxidations. The electronic properties of the ligand, influenced by the substituents on the aromatic ring, can be fine-tuned to modulate the reactivity and selectivity of the metal center. While specific examples of organometallic intermediates derived directly from this compound are not extensively reported, the principles of ligand design suggest its significant potential in this area.

Role in the Preparation of Precursors for Functional Materials

The unique trifunctional nature of this compound—possessing nucleophilic (amino), electrophilic (ester), and cyano moieties—positions it as a potentially valuable building block for specialized functional materials. However, it is important to note that while the applications of related isomers are well-documented, specific research detailing the use of this compound in the following areas is limited. The discussion below is based on the established roles of analogous chemical structures.

The synthesis of liquid crystals often involves rod-shaped (calamitic) molecules that possess a rigid core and flexible terminal groups. Benzoate (B1203000) esters are common components of these rigid cores. The cyano group is particularly significant in liquid crystal design due to its strong dipole moment, which can enhance the desired dielectric anisotropy and influence the mesophase behavior. While compounds like alkyl 4-cyanobenzoates are foundational in the field, the addition of an amino group, as in this compound, offers a reactive handle for further molecular elaboration, allowing for the extension of the molecular core or the attachment of chiral auxiliaries.

Materials with significant nonlinear optical (NLO) properties are crucial for electro-optical applications, such as frequency doubling of light. The design of these materials often relies on creating molecules with a strong charge-transfer axis, typically by connecting an electron-donating group and an electron-accepting group through a π-conjugated system. In this compound, the amino group acts as a powerful electron donor, while the cyano and ester groups are electron acceptors. This intramolecular charge-transfer characteristic is a key prerequisite for NLO activity. Research on the related compound Ethyl p-amino benzoate (EPAB), which lacks the ortho-cyano group, has shown it to be a promising NLO material, suggesting that appropriately substituted aminocyanobenzoates are a relevant class of compounds for investigation in this field.

In polymer science, aromatic diamines, dicarboxylic acids, and their derivatives are essential monomers for producing high-performance polymers like polyamides and polyimides. The amino and ester functionalities on this compound allow it to be incorporated into polymer chains. The amino group can react with acyl chlorides or carboxylic acids to form amide linkages. The ester group could potentially be hydrolyzed to a carboxylic acid for polycondensation reactions. The pendant cyano group, meanwhile, can impart specific properties to the resulting polymer, such as increased thermal stability, solvent resistance, and a higher dielectric constant.

Enabling Synthesis of Complex Molecular Architectures

The most documented role for aminocyanobenzoic acid derivatives is as versatile intermediates in the synthesis of complex, high-value molecules, particularly in the agrochemical and pharmaceutical industries. The strategic placement of three distinct functional groups allows for sequential, site-selective reactions.

Patents related to the synthesis of bioactive compounds describe methods for preparing various aminocyanobenzoic acid derivatives as key intermediates. For instance, processes have been developed for the synthesis of 2-amino-5-cyanobenzoic acids, which serve as precursors for insecticidal cyanoanthranilic diamides. google.com These synthetic routes highlight the utility of the aminocyanobenzoate scaffold. A general synthetic pathway might involve:

Diazotization-cyanation: A common route to introduce a cyano group is through the Sandmeyer reaction, where an amino group is converted into a diazonium salt and subsequently displaced by a cyanide nucleophile. google.com

Functional group interconversion: The amino group can be acylated or used as a directing group, while the ester can be saponified to the corresponding carboxylic acid. google.com

Cross-coupling reactions: The aromatic ring can be further functionalized using modern cross-coupling techniques.

This multi-functionality allows chemists to use this compound as a linchpin, building out different parts of a target molecule from its various reactive sites. The synthesis of complex heterocyclic systems, which are common motifs in medicinal chemistry, can often be streamlined by starting with a pre-functionalized building block like this.

Data Tables

Table 1: Physicochemical Properties of Related Benzoate Esters Note: Data for the specific subject compound is not widely available; this table presents data for structurally related compounds for contextual comparison.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Ethyl 4-aminobenzoate | 94-09-7 | C₉H₁₁NO₂ | 165.19 | 88-90 |

| Ethyl 4-cyanobenzoate | 7153-22-2 | C₁₀H₉NO₂ | 175.18 | 52-54 sigmaaldrich.com |

| Ethyl 2-aminobenzoate (B8764639) | 87-25-2 | C₉H₁₁NO₂ | 165.19 | 13 |

| 2-Cyanobenzoic acid | 3839-22-3 | C₈H₅NO₂ | 147.13 | 188-192 |

Advanced Spectroscopic and Crystallographic Characterization in Research

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy

High-field NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. For Ethyl 4-amino-2-cyanobenzoate, both one-dimensional and two-dimensional NMR experiments would be crucial.

A detailed analysis of the ¹H and ¹³C NMR spectra would provide the foundational data for confirming the structure of this compound. In a typical ¹H NMR spectrum, one would expect to observe distinct signals corresponding to the aromatic protons, the ethyl group protons (a quartet for the methylene (B1212753) group and a triplet for the methyl group), and the protons of the amino group. The chemical shifts and coupling constants of the aromatic protons would be particularly informative for confirming the 1,2,4-substitution pattern on the benzene (B151609) ring.

The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the nitrile carbon, and the aromatic carbons. The chemical shifts of these carbons are highly sensitive to their electronic environment, providing further verification of the proposed structure. For comparison, the spectral data for related compounds, Ethyl 4-aminobenzoate (B8803810) and Ethyl 4-cyanobenzoate, offer a reference for the expected chemical shifts.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| Aromatic-H | 7.0 - 8.0 | m | - |

| -CH₂- | ~4.3 | q | ~7.1 |

| -NH₂ | Variable | br s | - |

| -CH₃ | ~1.3 | t | ~7.1 |

Predicted data based on analogous compounds.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~165 |

| Aromatic-C | 110 - 150 |

| C≡N | ~118 |

| -CH₂- | ~61 |

| -CH₃ | ~14 |

Predicted data based on analogous compounds.

To unambiguously assign all proton and carbon signals and to further confirm the molecular structure, two-dimensional NMR techniques would be indispensable. Experiments such as COSY (Correlation Spectroscopy) would reveal the coupling relationships between protons, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would establish the correlations between protons and their directly attached carbons, and carbons that are two or three bonds away, respectively. These experiments would be instrumental in differentiating between the aromatic protons and confirming the connectivity of the ethyl ester and cyano groups to the benzene ring.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule. The FT-IR and Raman spectra of this compound would be expected to show characteristic absorption bands. A strong absorption around 2230-2210 cm⁻¹ in the FT-IR spectrum would be indicative of the C≡N stretching vibration of the nitrile group. The carbonyl group (C=O) of the ethyl ester would likely exhibit a strong absorption band in the region of 1720-1700 cm⁻¹. The N-H stretching vibrations of the primary amino group would appear as two bands in the 3500-3300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present. Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the C≡N bond, which often gives a strong Raman signal.

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amino (-NH₂) | N-H Stretch | 3500-3300 | Medium |

| Cyano (-C≡N) | C≡N Stretch | 2230-2210 | Strong |

| Ester (C=O) | C=O Stretch | 1720-1700 | Strong |

| Aromatic Ring | C=C Stretch | 1600-1450 | Medium-Strong |

| Ester (C-O) | C-O Stretch | 1300-1100 | Strong |

Expected data based on characteristic functional group frequencies.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy.

ESI-MS would be the method of choice for determining the accurate mass of this compound. This soft ionization technique would likely produce the protonated molecule [M+H]⁺, allowing for the precise determination of its molecular weight and, consequently, its elemental formula.

By employing tandem mass spectrometry (MS/MS), the fragmentation pattern of the protonated molecule could be analyzed. This would provide further structural confirmation by identifying characteristic neutral losses and fragment ions. Expected fragmentation pathways could include the loss of the ethoxy group from the ester, the loss of ethylene (B1197577) from the ethyl group, and cleavages of the aromatic ring. A detailed analysis of these fragmentation pathways would offer an additional layer of confidence in the structural assignment of the compound.

Advanced Spectroscopic and Crystallographic Characterization of this compound

Following a comprehensive search of scientific literature and crystallographic databases, it has been determined that specific single-crystal X-ray diffraction (SCXRD) data for this compound is not publicly available. Consequently, a detailed analysis of its absolute configuration, conformation, supramolecular interactions, and crystal packing, as requested, cannot be provided at this time.

The successful execution of the outlined sections is entirely contingent on the availability of a solved crystal structure for this specific compound. This structural information, typically deposited in resources like the Cambridge Crystallographic Data Centre (CCDC) or the Crystallography Open Database (COD), is essential for a scientifically accurate discussion of the following:

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Investigation of Supramolecular Interactions and Crystal Packing:An analysis of how individual molecules of this compound arrange themselves in a crystal lattice to form a stable, three-dimensional structure relies on crystallographic data. This includes identifying and quantifying intermolecular forces such as hydrogen bonds (e.g., involving the amino group and the cyano or ester functionalities), π-π stacking interactions between aromatic rings, and other van der Waals forces that govern the supramolecular assembly.

While research exists for structurally related compounds—such as isomers (e.g., Ethyl 2-amino-4-cyanobenzoate), derivatives (e.g., Ethyl 4-amino-3-bromo-5-cyano-2-hydroxybenzoate), or molecules with some of the same functional groups (e.g., Ethyl 4-cyanobenzoate)—extrapolating this information would not adhere to the strict focus on this compound. The precise positioning of the amino and cyano groups on the benzene ring is critical and drastically influences the resulting crystal structure and intermolecular interactions.

Further research involving the synthesis of single crystals of this compound and their analysis via SCXRD would be required to generate the data necessary to construct the requested article.

Computational Chemistry and Theoretical Modelling

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a prominent quantum chemical method used to study the electronic structure and properties of many-body systems, including organic molecules. mdpi.com Methods such as B3LYP, in conjunction with basis sets like 6-311++G(d,p), are frequently employed to calculate the optimized geometry, vibrational frequencies, and electronic properties of aromatic compounds. mdpi.comresearchgate.net These calculations provide a fundamental understanding of the molecule's behavior.

The electronic properties of Ethyl 4-amino-2-cyanobenzoate are governed by the interplay of its functional groups attached to the benzene (B151609) ring. The amino (-NH₂) group is a strong electron-donating group that increases the electron density of the aromatic ring through resonance (a +R effect). Conversely, the cyano (-CN) and the ethyl carboxylate (-COOEt) groups are electron-withdrawing (-R and -I effects), decreasing the electron density on the ring.

This electronic push-pull system dictates the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the aromatic ring, making this region susceptible to electrophilic attack. The LUMO is likely concentrated around the electron-deficient cyano and ester moieties. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and reactivity. researchgate.net

Table 1: Expected Effects of Substituents on the Electronic Structure of the Benzene Ring in this compound

| Substituent Group | Position | Electronic Effect | Influence on Frontier Orbitals |

|---|---|---|---|

| Amino (-NH₂) | 4 | Electron Donating (+R, -I) | Increases HOMO energy, raises electron density on the ring. |

| Cyano (-CN) | 2 | Electron Withdrawing (-R, -I) | Lowers LUMO energy, withdraws electron density from the ring. |

This table is generated based on established principles of physical organic chemistry and data from related substituted benzenes.

DFT calculations are a reliable tool for predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds. Infrared (IR) frequencies and intensities can be calculated by analyzing the vibrational modes of the optimized molecular structure. researchgate.net For this compound, characteristic vibrations for its functional groups can be predicted.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical predictions are valuable for assigning peaks in experimental spectra and confirming the substitution pattern on the aromatic ring.

Table 2: Predicted Characteristic Spectroscopic Data for this compound

| Spectroscopic Technique | Functional Group | Predicted Wavenumber / Chemical Shift Range | Reference / Basis for Prediction |

|---|---|---|---|

| IR Spectroscopy | N-H Stretch (Amino) | ~3400 cm⁻¹ | Based on typical N-H stretching frequencies. pmda.go.jp |

| IR Spectroscopy | C≡N Stretch (Cyano) | ~2230-2250 cm⁻¹ | Based on data for similar cyano-substituted aromatics. |

| IR Spectroscopy | C=O Stretch (Ester) | ~1700-1720 cm⁻¹ | Based on data for aromatic esters. |

| ¹³C NMR Spectroscopy | C≡N (Cyano Carbon) | ~115 ppm | Based on data for related nitriles. |

This table presents predicted values based on computational studies of structurally similar compounds. Actual experimental values may vary.

Theoretical modeling is instrumental in elucidating reaction mechanisms at a molecular level. By applying DFT, it is possible to map the potential energy surface for a chemical reaction, identifying intermediates and, crucially, the transition state structures. acs.orgresearchgate.net The calculated energy barrier (activation energy) for a reaction provides a quantitative measure of its kinetic feasibility. nih.gov

For this compound, computational studies could model various reactions, such as the alkaline hydrolysis of the ester group. researchgate.net Such a study would involve calculating the geometries and energies of the reactants, the tetrahedral intermediate formed by the attack of a hydroxide (B78521) ion, the transition states connecting these species, and the final products. researchgate.net These models can also account for the role of solvent molecules, which can significantly influence reaction energy barriers. researchgate.net

Molecular Dynamics (MD) Simulations

While quantum chemical calculations are typically performed on static molecules (at 0 K), Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time at finite temperatures. ebyu.edu.tr MD simulations can be used to explore the conformational landscape of this compound, particularly the flexibility of the ethyl ester side chain. Furthermore, these simulations can model the molecule's interactions with its environment, such as solvation in different media or binding within the active site of a biological target like an enzyme or receptor. By simulating these interactions, MD can help predict binding affinities and understand the structural basis for molecular recognition.

Quantitative Structure-Reactivity Relationship (QSAR) Studies Focusing on Reaction Kinetics

Quantitative Structure-Reactivity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. acs.orgnih.gov In the context of reaction kinetics, a QSAR model could predict the rate constant of a reaction based on one or more calculated molecular descriptors.

For a series of derivatives of this compound, DFT-calculated properties such as atomic charges, dipole moments, or HOMO/LUMO energies could serve as descriptors. mdpi.com These descriptors quantify the electronic and steric properties of the molecules. By correlating these descriptors with experimentally measured reaction rates (e.g., for hydrolysis or substitution reactions), a predictive QSAR model can be developed. mdpi.comnih.gov Such models are valuable for understanding the factors that govern reactivity and for designing new molecules with desired kinetic profiles.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.netresearchgate.net It is a powerful tool for predicting and understanding chemical reactivity, as it highlights the electron-rich and electron-poor regions of a molecule. mdpi.comwalisongo.ac.id

In an MEP map, regions of negative potential (typically colored red or yellow) indicate an excess of electron density and are susceptible to electrophilic attack. For this compound, these regions would be concentrated around the electronegative oxygen atoms of the ester group and the nitrogen atom of the cyano group. researchgate.net Regions of positive potential (colored blue) indicate electron deficiency and are prone to nucleophilic attack. These would be found around the hydrogen atoms of the amino group. researchgate.net The MEP map provides a clear, intuitive picture of the molecule's reactive sites, corroborating the analysis derived from frontier molecular orbitals and resonance effects. walisongo.ac.id

Future Directions and Emerging Research Avenues

Development of Novel Highly Selective and Stereoselective Synthetic Pathways

The pursuit of highly selective and stereoselective synthetic routes to and from ethyl 4-amino-2-cyanobenzoate derivatives is a key area of contemporary research.

Regioselective Synthesis : Achieving regioselectivity is crucial in the synthesis of polysubstituted aromatic compounds. For instance, copper-catalyzed C-H amination strategies have been developed for the synthesis of diverse aminoarenes. nih.gov These methods often utilize zinc amide bases to mediate selective ortho-zincation, directed by existing functional groups. nih.gov In the case of ethyl 4-cyanobenzoate, amination occurs ortho to the ester group, highlighting the directing effect of the ester functionality. nih.gov

Asymmetric Synthesis : The development of asymmetric methods to introduce chirality is of paramount importance, particularly for applications in pharmaceuticals and materials science. While direct asymmetric synthesis of this compound itself is not extensively documented, related research on the asymmetric synthesis of chiral primary amines provides valuable insights. nih.gov For example, the borane-mediated reduction of O-benzyloxime ethers using spiroborate esters derived from chiral amino alcohols has proven effective for producing enantiopure arylethylamines. nih.gov Such methodologies could potentially be adapted for the stereoselective reduction of prochiral precursors to chiral derivatives of this compound. Furthermore, kinetic resolution catalyzed by cinchona alkaloids is a powerful tool for obtaining optically active β,γ-unsaturated α-amino acids, demonstrating a viable strategy for achieving enantiopurity in related systems. nih.gov

Integration into Flow Chemistry and Automated Synthetic Platforms

The integration of synthetic processes for this compound into continuous flow and automated platforms offers significant advantages in terms of efficiency, safety, and scalability.

Continuous Flow Synthesis : Flow chemistry has been successfully employed for various transformations involving related benzonitrile (B105546) derivatives. For instance, the synthesis of 2-aminobenzophenones has been achieved through the nucleophilic addition of Grignard reagents to 2-aminobenzonitriles in a continuous flow setup. researchgate.net This approach allows for rapid and controlled reactions, minimizing the formation of byproducts. researchgate.net Similarly, the preparation of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile (B193372) has been realized with high yields using a continuous flow reactor, demonstrating a significant improvement over traditional batch processes. google.com The synthesis of difluoroamine (B82689) systems from 4-aminobenzonitrile (B131773) derivatives has also been explored in a flow regime. worktribe.com These examples underscore the potential of flow chemistry to enhance the synthesis of this compound and its derivatives.

Automated Platforms : Automated synthesis platforms can further streamline the production of these compounds by integrating reaction, work-up, and purification steps. While specific applications to this compound are not yet widely reported, the principles of automated synthesis are broadly applicable to the modular construction of complex organic molecules.

Exploration of Photocatalytic and Electrocatalytic Transformations

Photocatalysis and electrocatalysis represent green and sustainable approaches to chemical synthesis, and their application to this compound is an emerging area of interest.

Photocatalysis : The photocatalytic behavior of ethyl 4-aminobenzoate (B8803810) (Et-PABA), a structurally related compound, has been studied to understand its environmental fate. nih.gov These studies reveal that photocatalysis can induce transformations such as (de)hydroxylation and demethylation. nih.gov The development of novel photocatalysts, such as copolymerized carbon nitride nanosheets, has shown promise for the visible-light-driven reduction of CO2, a reaction that could potentially be coupled with the functionalization of aminobenzonitrile derivatives. hiroshima-u.ac.jp Furthermore, quantum dot gels are being explored as efficient photocatalysts for various organic syntheses. rsc.org

Electrocatalysis : Electrochemical methods offer a powerful tool for driving chemical reactions. Both photochemical and electrochemical approaches are being investigated for CO2 fixation with organic compounds to produce valuable chemicals like carboxylic acids and heterocycles. nankai.edu.cn These transformations often proceed through photo- or electro-induced radical ions or other high-energy intermediates that can react with CO2. nankai.edu.cn The activation of CO2 to form radical anions is another reported strategy. nankai.edu.cn

Advanced Materials Science Applications beyond Current Scope (focusing on synthesis)

The unique molecular structure of this compound, featuring amino, cyano, and ester functionalities, makes it an attractive building block for the synthesis of advanced materials.

Metal-Organic Frameworks (MOFs) : MOFs are crystalline porous materials constructed from metal ions or clusters and organic linkers. researchgate.net The amino and carboxylate (after hydrolysis of the ester) groups of this compound make it a suitable candidate as an organic linker for the synthesis of novel MOFs. The amino group in linkers like 2-amino-1,4-benzenedicarboxylic acid is particularly useful for post-synthetic modification, allowing for the introduction of new functionalities and applications in areas such as gas separation and catalysis. ekb.eg

Polymers and Azo Dyes : The amino group of this compound can be diazotized and coupled with other aromatic compounds to synthesize azo dyes. A novel azo dye derived from ethyl 4-aminobenzoate has been synthesized and characterized for its nonlinear optical properties. researchgate.net This highlights the potential for creating new chromophores and materials with interesting optical properties.

Synergistic Approaches Combining Computational and Experimental Methodologies

The integration of computational chemistry with experimental synthesis provides a powerful paradigm for the rational design and optimization of synthetic routes and the prediction of molecular properties.

DFT Studies : Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and properties of molecules. DFT calculations have been employed to investigate the excited states of aminobenzonitriles, providing insights into their photophysical properties. acs.org Such studies can help in understanding and predicting the behavior of these molecules in photocatalytic and photophysical applications. acs.orgacs.org DFT has also been used to study the vibrational spectra and molecular geometry of aminobenzonitrile molecules, with results showing good agreement with experimental data. researchgate.net

Synergistic Studies : The combination of experimental and computational approaches has been effectively used to investigate the reactivity of various organic molecules. For example, a synergistic experimental and computational investigation of the bioorthogonal reactivity of substituted aryltetrazines has provided a deeper understanding of their reaction mechanisms. acs.org Similarly, the conformational analysis of 2-substituted cyclobutane-α-amino acid derivatives has benefited from a combined experimental and computational approach. acs.org In the context of this compound, such synergistic studies could be employed to design more efficient synthetic pathways, predict the properties of novel derivatives, and understand the mechanisms of their reactions. For instance, computational studies on the redox behavior of cyano-substituted benzoyl derivatives can predict their susceptibility to nucleophilic attack and reduction. smolecule.com

Q & A

Q. Q1. What are the recommended synthetic routes for Ethyl 4-amino-2-cyanobenzoate, and how do reaction conditions influence yield and purity?

Answer: this compound can be synthesized via nucleophilic substitution or multi-step functionalization. A common approach involves:

Amination of Ethyl 2-cyanobenzoate : React ethyl 2-cyanobenzoate with ammonia or a protected amine source under reflux in ethanol or DMF, using catalysts like Cu(I) or Pd(0) to facilitate aromatic substitution .

Esterification-Cyanation : Start with 4-aminobenzoic acid, esterify with ethanol (H₂SO₄ catalyst), followed by cyanation at the 2-position using KCN/CuCN under controlled pH (6–7) to avoid side reactions .

Key Variables :

- Solvent polarity : Higher yields in polar aprotic solvents (e.g., DMF) due to better stabilization of intermediates.

- Temperature : Excessive heat (>120°C) may degrade the cyano group.

Data Table 1 : Comparison of Synthetic Methods

| Method | Yield (%) | Purity (HPLC) | Byproducts |

|---|---|---|---|

| Amination (Cu catalyst) | 65–75 | >95% | Chlorinated analogs |

| Esterification-Cyanation | 50–60 | 85–90% | Unreacted ester |

Q. Q2. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar analogs?

Answer:

- ¹H NMR : The amino group (-NH₂) at position 4 appears as a broad singlet (~δ 5.5–6.0 ppm) due to hydrogen bonding. The cyano group (-CN) deshields adjacent protons, shifting the aromatic proton at position 3 to δ 7.8–8.2 ppm .

- IR : Strong absorption at ~2220 cm⁻¹ (C≡N stretch) and ~3350 cm⁻¹ (N-H stretch).

- Mass Spectrometry : Molecular ion peak at m/z 190 (C₁₀H₁₀N₂O₂), with fragmentation patterns showing loss of ethoxy (–OCH₂CH₃, m/z 147) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in analogs with halogens (e.g., chloro or bromo derivatives) .

Advanced Research Questions

Q. Q3. What strategies optimize regioselectivity in electrophilic substitution reactions of this compound?

Answer: The amino (–NH₂) and cyano (–CN) groups direct electrophiles to specific positions:

- Amino Group : Strongly activates the ring, favoring substitution at the para position (position 4 is already occupied, so meta to –NH₂ may occur).

- Cyano Group : Deactivates the ring, making position 3 less reactive.

Methodology :

Protection of –NH₂ : Use acetyl or Boc protection to reduce activation, enabling controlled nitration or sulfonation at position 5 .

Q. Q4. How do solvent effects and pH influence the compound’s stability in biological assays?

Answer: this compound is prone to hydrolysis under acidic/basic conditions:

- Acidic Hydrolysis : Cleavage of the ester group to 4-amino-2-cyanobenzoic acid (pH < 3).

- Basic Hydrolysis : Degradation of the cyano group to carboxylate (pH > 10).

Stabilization Strategies : - Use buffered solutions (pH 6–7.5) with organic co-solvents (e.g., DMSO) to maintain solubility without degradation .

- Add antioxidants (e.g., BHT) to prevent oxidation of the amino group in aerobic conditions .

Q. Q5. What computational methods predict the compound’s reactivity in catalytic systems (e.g., Suzuki coupling)?

Answer: Density Functional Theory (DFT) simulations (B3LYP/6-31G* level) reveal:

- Electrophilicity : The cyano group increases electron deficiency at position 3, making it a candidate for palladium-catalyzed cross-coupling .

- Steric Effects : The ethyl ester group creates steric hindrance, requiring bulky ligands (e.g., SPhos) for efficient coupling .

Validation : Compare computed HOMO-LUMO gaps with experimental redox potentials (cyclic voltammetry) .

Q. Q6. How can contradictions in reported bioactivity data (e.g., antimicrobial vs. inactive results) be resolved?

Answer: Discrepancies often arise from:

Assay Conditions : Variations in microbial strains, inoculum size, or solvent (DMSO vs. water).

Compound Purity : Impurities like chlorinated byproducts (from synthesis) may exhibit off-target effects .

Resolution Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.